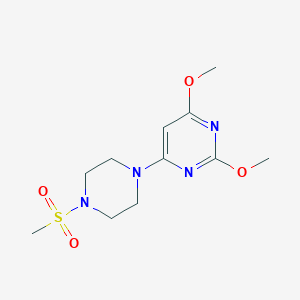

2,4-Dimethoxy-6-(4-(methylsulfonyl)piperazin-1-yl)pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,4-Dimethoxy-6-(4-(methylsulfonyl)piperazin-1-yl)pyrimidine is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine. This particular compound is characterized by the presence of methoxy groups at positions 2 and 4, and a methylsulfonyl piperazine group at position 6 of the pyrimidine ring. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Vorbereitungsmethoden

The synthesis of 2,4-Dimethoxy-6-(4-(methylsulfonyl)piperazin-1-yl)pyrimidine typically involves multiple steps:

Starting Material: The synthesis begins with 4,6-dihydroxy-2-methylthiopyrimidine.

Chlorination: The starting material is reacted with phosphorus oxychloride under nitrogen atmosphere to form 4,6-dichloro-2-methylthiopyrimidine.

Methoxylation: The dichloro compound is then treated with sodium methoxide in methanol to replace the chlorine atoms with methoxy groups, yielding 4,6-dimethoxy-2-methylthiopyrimidine.

Oxidation: The methylthio group is oxidized using hydrogen peroxide in the presence of a catalyst to form 4,6-dimethoxy-2-methylsulfonylpyrimidine.

Piperazine Substitution: Finally, the methylsulfonyl compound is reacted with piperazine to introduce the piperazinyl group at position 6, resulting in the formation of this compound.

Analyse Chemischer Reaktionen

2,4-Dimethoxy-6-(4-(methylsulfonyl)piperazin-1-yl)pyrimidine undergoes various chemical reactions:

Oxidation: The compound can be oxidized further to introduce additional functional groups.

Reduction: Reduction reactions can be performed to modify the sulfonyl group.

Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The compound can undergo hydrolysis to break down into simpler components.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1. Anticancer Activity

Research indicates that compounds with similar pyrimidine structures have shown promising anticancer activity. For instance, derivatives of pyrimidines have been studied for their ability to inhibit specific cancer cell lines, including breast and colon cancers. The incorporation of a piperazine moiety is known to enhance the bioactivity of these compounds by improving their interaction with biological targets .

2. Neuropharmacological Effects

The piperazine component of 2,4-Dimethoxy-6-(4-(methylsulfonyl)piperazin-1-yl)pyrimidine suggests potential applications in neuropharmacology. Compounds containing piperazine are often evaluated for their effects on neurotransmitter systems, making them candidates for treating mood disorders and anxiety .

3. Anti-inflammatory Properties

Similar pyrimidine derivatives have been reported to exhibit anti-inflammatory effects. Studies suggest that these compounds may inhibit the production of pro-inflammatory cytokines and prostaglandins, which are critical in inflammatory pathways . The potential use of this compound in inflammatory diseases could be significant, especially considering its structural analogs.

Biological Research Applications

1. Structure-Activity Relationship Studies

The unique structure of this compound makes it an excellent candidate for structure-activity relationship (SAR) studies. Researchers can modify various parts of the molecule to determine how changes affect biological activity, aiding in the design of more effective drugs .

2. Enzyme Inhibition Studies

Compounds similar to this compound are often investigated for their ability to inhibit specific enzymes involved in disease processes. For example, studies have shown that certain pyrimidine derivatives can inhibit kinases and other enzymes implicated in cancer progression .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 2,4-Dimethoxy-6-(4-(methylsulfonyl)piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act on microbial enzymes, disrupting their normal function and leading to antimicrobial activity. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2,4-Dimethoxy-6-(4-(methylsulfonyl)piperazin-1-yl)pyrimidine include:

4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine: Lacks the piperazinyl group but shares the methoxy and methylsulfonyl functionalities.

2,4-Dimethoxy-6-(piperazin-1-yl)pyrimidine: Similar structure but without the methylsulfonyl group.

4,6-Dimethoxy-2-(methylthio)pyrimidine: Contains a methylthio group instead of a methylsulfonyl group.

The uniqueness of this compound lies in its combination of methoxy, methylsulfonyl, and piperazinyl groups, which confer specific chemical and biological properties .

Biologische Aktivität

2,4-Dimethoxy-6-(4-(methylsulfonyl)piperazin-1-yl)pyrimidine is a heterocyclic compound belonging to the pyrimidine family. Its unique structure includes methoxy groups at positions 2 and 4, and a methylsulfonyl piperazine group at position 6. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

The molecular formula of this compound is C12H18N4O4S, with a molecular weight of approximately 298.36 g/mol. The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₈N₄O₄S |

| Molecular Weight | 298.36 g/mol |

| LogP | 2.5 |

| PSA | 80.5 Ų |

Antiviral Properties

Research indicates that pyrimidine derivatives exhibit significant antiviral activity. For instance, analogues of similar compounds have been shown to inhibit the chikungunya virus (CHIKV) effectively in vitro. The structure–activity relationship (SAR) studies suggest that modifications in the piperazine and pyrimidine moieties can enhance antiviral efficacy .

Antimicrobial Activity

The compound has also been investigated for antimicrobial properties. Studies have demonstrated that pyrimidines can exhibit broad-spectrum activity against various bacterial strains, making them potential candidates for developing new antibiotics .

Anticancer Potential

In the realm of oncology, pyrimidine derivatives are noted for their ability to inhibit cancer cell proliferation. For example, compounds structurally related to this compound have shown cytotoxic effects against several cancer cell lines, including MCF-7 and MDA-MB-231 cells, with IC₅₀ values indicating effective growth inhibition .

Case Study 1: Antiviral Activity Against CHIKV

A study involving structural analogues of pyrimidines found that certain compounds inhibited CHIKV replication significantly. The optimized compound from this study demonstrated a selectivity index greater than 61, indicating a potent antiviral profile .

Case Study 2: Anticancer Activity in Breast Cancer Models

In another investigation, a series of pyrimidine derivatives were tested against breast cancer cell lines. One derivative showed an IC₅₀ value of approximately 10 µM in MCF-7 cells, highlighting its potential as an anticancer agent .

The biological activity of this compound is thought to involve several mechanisms:

- Inhibition of Viral Replication : By interfering with viral enzymes or receptors.

- Antibacterial Action : Likely through disruption of bacterial cell wall synthesis or function.

- Cytotoxic Effects : Inducing apoptosis in cancer cells via caspase activation pathways.

Eigenschaften

IUPAC Name |

2,4-dimethoxy-6-(4-methylsulfonylpiperazin-1-yl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O4S/c1-18-10-8-9(12-11(13-10)19-2)14-4-6-15(7-5-14)20(3,16)17/h8H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAVXZLLPZBWTLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.